![molecular formula C14H26N2O3 B13177755 tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13177755.png)
tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate is a synthetic organic compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . This compound is primarily used for research purposes and has applications in various fields of chemistry and biology.
Métodos De Preparación
The synthesis of tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Industry: It is employed in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate can be compared with other similar compounds such as:
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but differs in its functional groups and reactivity.
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: Another related compound with different substituents that affect its chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C14H26N2O3 |
|---|---|
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
tert-butyl N-ethyl-N-(1-oxa-7-azaspiro[4.4]nonan-3-yl)carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-5-16(12(17)19-13(2,3)4)11-8-14(18-9-11)6-7-15-10-14/h11,15H,5-10H2,1-4H3 |
Clave InChI |
SLBLJLZAOYPQJV-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CC2(CCNC2)OC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B13177678.png)

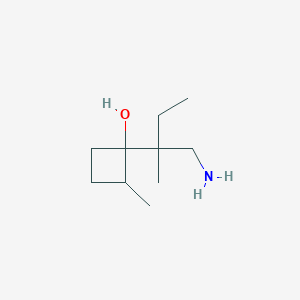
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol](/img/structure/B13177688.png)
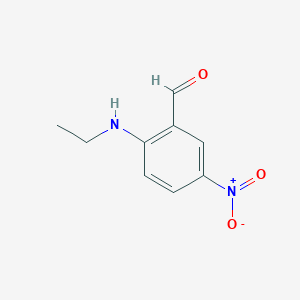

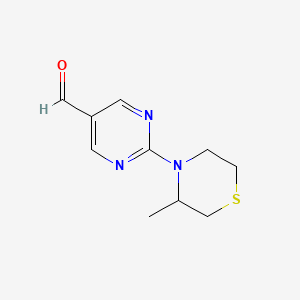

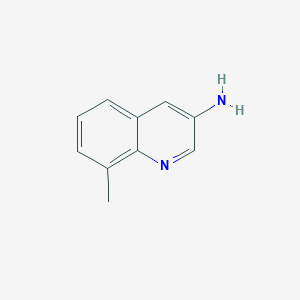
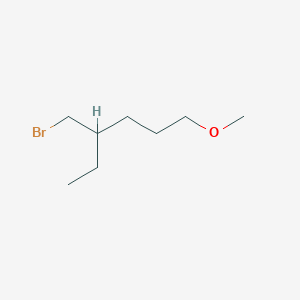
![1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one](/img/structure/B13177748.png)

